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Compound of Interest

Compound Name: Tsr-011

Cat. No.: B606013

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of
TSR-011 (belizatinib), a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and
Tropomyosin Receptor Kinase (TRK) family members. Due to the discontinuation of its clinical
development, publicly available data is limited. This document synthesizes the available
preclinical and early clinical information to offer a detailed understanding of its biochemical
activity and cellular effects.

Introduction

TSR-011 is an orally available small molecule inhibitor designed to target both ALK and the
TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1] Aberrant activation of
these kinases through genetic alterations such as gene rearrangements, mutations, and
amplifications is a known driver in various cancers.[2] TSR-011 was developed to provide a
therapeutic option for patients with tumors harboring these specific genetic drivers.[1]

Kinase Selectivity Profile

TSR-011 exhibits potent inhibitory activity against both wild-type ALK and the TRK kinase
family. The available data on its half-maximal inhibitory concentration (IC50) values are
summarized below.
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Table 1: In Vitro Inhibitory Activity of TSR-011 against

Target Kinases
Kinase Target IC50 (nM) Notes

Wild-Type ALK 0.7 Highly potent inhibition.

Potent inhibition across the
TRKA <3

TRK family.

Potent inhibition across the
TRKB <3 ]

TRK family.

Potent inhibition across the
TRKC <3

TRK family.

Data compiled from publicly available preclinical information.

Table 2: Activity of TSR-011 against ALK Resistance

Mutations
ALK Mutant Fold Potency vs. Crizotinib Notes
Addresses a common
mechanism of acquired
L1196M (Gatekeeper) ~200x more potent ) ] ]
resistance to first-generation
ALK inhibitors.
Demonstrates activity against
R1275Q ~10x more potent another clinically relevant

resistance mutation.

This data highlights the potential of TSR-011 to overcome known resistance mechanisms to
other ALK inhibitors.

While a comprehensive kinome-wide selectivity panel for TSR-011 is not publicly available,
preclinical studies have suggested a high degree of selectivity for ALK and TRK kinases.

Signaling Pathways
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TSR-011 exerts its anti-tumor effects by inhibiting the downstream signaling cascades initiated
by ALK and TRK kinases. These pathways are crucial for cell proliferation, survival, and
differentiation.

ALK Signaling Pathway

Oncogenic ALK fusions or mutations lead to the constitutive activation of several key
downstream signaling pathways, including:

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation.

PISK-AKT-mTOR Pathway: Plays a central role in promoting cell survival and growth.

JAK-STAT Pathway: Contributes to cell survival and proliferation.

PLCy Pathway: Involved in cell growth and differentiation.

The following diagram illustrates the points of inhibition by TSR-011 within the ALK signaling
cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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